molecular formula C22H46N4O10 B1666420 Azido-PEG10-amine CAS No. 912849-73-1

Azido-PEG10-amine

Cat. No. B1666420
M. Wt: 526.6 g/mol
InChI Key: RMNAJNJBCBFOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG10-amine is a PEG-based linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Synthesis Analysis

Azido-PEG10-amine can be synthesized through copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN moieties to form triazole groups . The amine group can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . A robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction has been reported .


Molecular Structure Analysis

Azido-PEG10-amine is a bifunctional crosslinker with 10 PEG units . It contains an azide group and a free amine group . The hydrophilic PEG spacer increases solubility in aqueous media .


Chemical Reactions Analysis

The azide group in Azido-PEG10-amine can participate in copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN moieties to form triazole groups . The amine group can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .


Physical And Chemical Properties Analysis

Azido-PEG10-amine has a molecular weight of 526.6 g/mol . It is soluble in water, DMSO, DCM, and DMF . Its chemical formula is C22H46N4O10 .

Scientific Research Applications

Azido-PEG10-amine is a bifunctional crosslinker with 10 PEG units . The azide group can participate in copper-catalyzed Click Chemistry reactions with alkynes, DBCO and BCN moieties to form triazole groups . The amine group can react with carboxylic acids, activated NHS esters and other carbonyl compounds . The hydrophilic PEG linker increases the water solubility of the compound in aqueous solutions .

  • Pegylation

    • Field : Biomedical Applications
    • Application : Pegylation using heterotelechelic poly (ethylene glycol) (PEG) offers many possibilities to create high-performance molecules and materials .
    • Method : Amine terminated PEG is prepared either by reduction of the azide or by nucleophilic substitution of mesylate terminated PEG using ammonia .
    • Results : In all cases, >95% functionalization of the PEG end groups is achieved . The PEG derivatives particularly support the development of materials for biomedical applications .
  • Drug Delivery

    • Field : Pharmaceutical Sciences
    • Application : Azido-PEG10-amine can be used in the development of drug delivery systems . The PEGylation of therapeutic molecules can improve their pharmacokinetics and reduce their immunogenicity .
    • Method : The amine group can react with the carboxylic acid groups of drugs or other bioactive molecules, while the azide group can be used for further functionalization or conjugation .
    • Results : The results would depend on the specific drug or molecule being modified, but the goal would be to improve the drug’s effectiveness and safety profile .
  • Synthesis of PROTACs

    • Field : Medicinal Chemistry
    • Application : Azido-PEG10-amine can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a new class of drugs that work by inducing the degradation of specific proteins .
    • Method : The amine group can react with the carboxylic acid groups of ligands for E3 ubiquitin ligases, while the azide group can undergo click chemistry reactions with molecules containing alkyne groups .
    • Results : The result is a PROTAC that can selectively degrade a target protein, potentially leading to new therapeutic strategies .
  • Bioconjugation

    • Field : Biochemistry
    • Application : Azido-PEG10-amine can be used for bioconjugation, the process of chemically linking two biomolecules together .
    • Method : The azide group can participate in copper-catalyzed Click Chemistry reactions with alkynes, DBCO and BCN moieties to form triazole groups . The amine group can react with carboxylic acids, activated NHS esters and other carbonyl compounds .
    • Results : The result is a conjugated molecule with enhanced properties, such as increased stability or altered functionality .
  • Synthesis of Multifunctional Molecules

    • Field : Organic Chemistry
    • Application : Azido-PEG10-amine can be used in the synthesis of multifunctional molecules .
    • Method : The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . The amine group can react with carboxylic acids, activated NHS esters and other carbonyl compounds .
    • Results : The result is a multifunctional molecule that can be used in a variety of applications, from drug delivery to materials science .

Safety And Hazards

Azido-PEG10-amine should be stored at -20°C . It is for research use only and is not for sale in certain territories . Further safety data and handling instructions should be obtained from the product’s Material Safety Data Sheet .

Future Directions

Azido-PEG10-amine is a promising compound in the field of PROTACs synthesis . Its ease of synthesis and versatility in click chemistry reactions make it a valuable tool for future biotechnological applications .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46N4O10/c23-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-25-26-24/h1-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNAJNJBCBFOKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399244
Record name Azido-PEG-amine (n=10)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG10-amine

CAS RN

912849-73-1
Record name Azido-PEG-amine (n=10)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azido-PEG10-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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